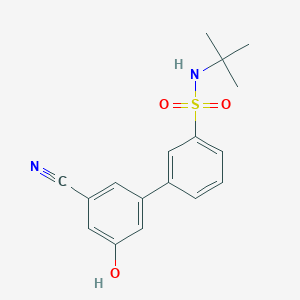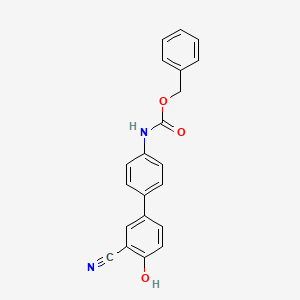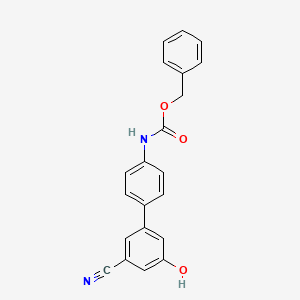
5-(3-t-Butylsulfamoylphenyl)-3-cyanophenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-t-Butylsulfamoylphenyl)-3-cyanophenol, 95%, is a synthetic compound commonly used in scientific research. It is a white solid with a molecular weight of 446.56 g/mol and a melting point of 84-86°C. 5-(3-t-Butylsulfamoylphenyl)-3-cyanophenol, 95%, is an important research chemical because of its unique properties and applications.
Wirkmechanismus
The mechanism of action of 5-(3-t-Butylsulfamoylphenyl)-3-cyanophenol, 95%, is not completely understood. However, it is believed to act as an inhibitor of cytochrome P450 enzymes by binding to their active sites. This binding prevents the enzymes from metabolizing certain drugs and other xenobiotics, resulting in increased concentrations of these compounds in the bloodstream.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-t-Butylsulfamoylphenyl)-3-cyanophenol, 95%, are not well understood. However, it is believed to have an effect on the activity of certain enzymes, such as cytochrome P450 enzymes. Additionally, it is thought to have an effect on the metabolism of certain drugs and other xenobiotics.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-(3-t-Butylsulfamoylphenyl)-3-cyanophenol, 95%, in lab experiments include its ability to inhibit the activity of certain enzymes, such as cytochrome P450 enzymes. This allows researchers to study the effects of certain drugs and other xenobiotics on the activity of these enzymes. Additionally, 5-(3-t-Butylsulfamoylphenyl)-3-cyanophenol, 95%, is relatively stable and can be stored for long periods of time without significant degradation.
The main limitation of using 5-(3-t-Butylsulfamoylphenyl)-3-cyanophenol, 95%, in lab experiments is the lack of information about its biochemical and physiological effects. Additionally, it is not clear how it interacts with other compounds in the body, which could lead to unexpected results in experiments.
Zukünftige Richtungen
There are several potential future directions for research involving 5-(3-t-Butylsulfamoylphenyl)-3-cyanophenol, 95%. These include further study of its mechanism of action and biochemical and physiological effects, as well as its interactions with other compounds in the body. Additionally, further research could be done to identify potential therapeutic applications for this compound. Finally, further research could be done to identify potential toxicological effects of this compound.
Synthesemethoden
5-(3-t-Butylsulfamoylphenyl)-3-cyanophenol, 95%, can be synthesized by a two-step reaction. The first step involves the reaction of 3-cyano-4-hydroxybenzaldehyde with t-butylsulfamoyl chloride in the presence of a base, such as potassium carbonate. The resulting product is then reacted with NaOH to yield 5-(3-t-Butylsulfamoylphenyl)-3-cyanophenol, 95%.
Wissenschaftliche Forschungsanwendungen
5-(3-t-Butylsulfamoylphenyl)-3-cyanophenol, 95%, has been used in a variety of scientific research applications. It has been used as an inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other xenobiotics. It has also been used to study the mechanism of action of certain drugs, such as antifungal agents. Additionally, it has been used to study the effects of certain compounds on the activity of certain enzymes, such as proteases.
Eigenschaften
IUPAC Name |
N-tert-butyl-3-(3-cyano-5-hydroxyphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-17(2,3)19-23(21,22)16-6-4-5-13(10-16)14-7-12(11-18)8-15(20)9-14/h4-10,19-20H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGDHRKZSEHKGSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=CC(=C1)C2=CC(=CC(=C2)C#N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-t-Butylsulfamoylphenyl)-3-cyanophenol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Cyano-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6377358.png)
![3-Cyano-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6377367.png)


![2-Cyano-4-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6377380.png)

![2-Cyano-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6377396.png)
![2-Cyano-4-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6377404.png)
![3-Cyano-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6377410.png)




